molecular formula C8H9BrClN B236764 N-Hydroxy-N-isopropyloxamate CAS No. 125568-35-6

N-Hydroxy-N-isopropyloxamate

Cat. No.: B236764
CAS No.: 125568-35-6
M. Wt: 185.22 g/mol
InChI Key: YGWZDGCPAVYUHT-UHFFFAOYSA-M
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Description

N-Hydroxy-N-isopropyloxamate is an organic compound belonging to the class of hydroxamic acids. It is known for its potent inhibitory effects on certain enzymes, making it a valuable compound in medicinal chemistry and drug development. This compound has shown promise in inhibiting enzymes such as ketol-acid reductoisomerase, which is crucial in the biosynthesis of branched-chain amino acids in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-isopropyloxamate typically involves the reaction of isopropylamine with oxalyl chloride to form N-isopropyloxamide, which is then hydroxylated to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in drug development and other industries .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-isopropyloxamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-N-isopropyloxamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-isopropyloxamate involves its binding to the active site of target enzymes, such as ketol-acid reductoisomerase. By forming a stable complex with the enzyme, it inhibits its activity, thereby disrupting the biosynthesis of branched-chain amino acids in bacteria. This inhibition can lead to the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

  • N-Hydroxy-N-methylacetamide
  • N-Hydroxy-N-ethylacetamide
  • N-Hydroxy-N-propylacetamide

Comparison: N-Hydroxy-N-isopropyloxamate is unique due to its specific inhibitory effects on ketol-acid reductoisomerase, making it more potent than its analogues. The presence of the isopropyl group enhances its binding affinity and inhibitory activity compared to other similar compounds .

Properties

IUPAC Name

potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZDGCPAVYUHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925172
Record name Potassium [hydroxy(propan-2-yl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125568-35-6
Record name N-Hydroxy-N-isopropyloxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium [hydroxy(propan-2-yl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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